Vinylsulfonic acid

Description

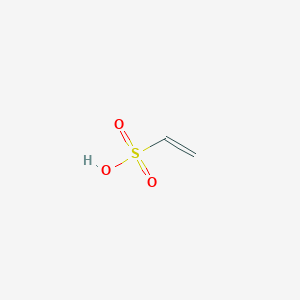

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVXSWCKKBEXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26101-52-0, 3039-83-6 (hydrochloride salt) | |

| Record name | Poly(vinylsulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26101-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047018 | |

| Record name | Ethenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-84-5 | |

| Record name | Vinylsulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylsulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ6489R1WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparative Methodologies of Vinylsulfonic Acid

Industrial Production Routes of Vinylsulfonic Acid

The industrial synthesis of this compound is dominated by two main methodologies: the alkaline hydrolysis of carbyl sulfate (B86663) and a multi-step process involving the sulfochlorination of chloroethane (B1197429).

Alkaline Hydrolysis of Carbyl Sulfate with Subsequent Acidification

The most prevalent industrial method for producing this compound involves the alkaline hydrolysis of carbyl sulfate (also known as 1,3,2-dioxathiolane-2,2-dioxide), followed by acidification. wikipedia.orgwikiwand.com This process is favored for its high yield, often exceeding 85%.

The hydrolysis of carbyl sulfate is a notably exothermic reaction, with a significant reaction enthalpy of -1,675 kJ/kg. wikipedia.orgatamanchemicals.comataman-chemicals.comatamanchemicals.com This high exothermicity necessitates precise control over the reaction conditions to prevent undesirable side reactions and ensure the safety of the operation. wikipedia.orgatamanchemicals.comataman-chemicals.com

Strict control of pH and temperature is critical during the hydrolysis of carbyl sulfate. wikipedia.orgatamanchemicals.comataman-chemicals.com The reaction is typically maintained at a pH between 9 and 11 and a temperature below 50°C. google.com Exceeding these parameters can lead to premature polymerization of the this compound product. If temperatures rise above 40°C in the aqueous alkaline medium, the desired product becomes unstable. google.com Conversely, at room temperature or lower, the reaction rate can decrease significantly, sometimes leading to a sudden and explosive reaction that forms polysulfonates and isethionate. google.com

In this process, calcium hydroxide (B78521) is introduced as the hydrolysis medium. wikipedia.orgatamanchemicals.comatamanchemicals.com It reacts with carbyl sulfate to form calcium vinyl sulfonate. atamanchemicals.com The concentration of calcium hydroxide is typically in the range of 3 to 10 mol/l. google.com

The chemical equation for this reaction is: C₃H₆O₄S + Ca(OH)₂ → Ca(CH₂CHSO₃)₂ + 2H₂O

Following the formation of the calcium vinyl sulfonate solution, the mixture is acidified with concentrated sulfuric acid. atamanchemicals.comgoogle.com This step is carried out at a controlled temperature, for instance, between 0 and 8°C, to facilitate the precipitation of calcium sulfate. google.com The acidification process yields this compound and calcium sulfate, which is poorly soluble and can be removed by filtration. wikipedia.orgatamanchemicals.comgoogle.com

The reaction is as follows: Ca(CH₂CHSO₃)₂ + H₂SO₄ → 2CH₂=CHSO₃H + CaSO₄

Sulfochlorination of Chloroethane, Dehydrohalogenation, and Hydrolysis of Sulfonyl Chloride

An alternative, multi-step route for the synthesis of this compound begins with the sulfochlorination of chloroethane. atamanchemicals.comataman-chemicals.com This process involves the following sequence of reactions:

Sulfochlorination: Chloroethane is reacted with sulfur dioxide and chlorine to produce β-chloroethylsulfonyl chloride. ClCH₂CH₃ + SO₂ + Cl₂ → ClCH₂CH₂SO₂Cl + HCl

Dehydrohalogenation: The resulting β-chloroethylsulfonyl chloride undergoes elimination of hydrogen chloride to yield vinylsulfonyl chloride. ClCH₂CH₂SO₂Cl → CH₂=CHSO₂Cl + HCl

Hydrolysis: Finally, the vinylsulfonyl chloride is hydrolyzed to form this compound. CH₂=CHSO₂Cl + H₂O → CH₂=CHSO₃H + HCl

Dehydration of Isethionic Acid with Phosphorus Pentoxide

One established method for preparing this compound is through the dehydration of isethionic acid using a strong dehydrating agent, phosphorus pentoxide (P₂O₅). nih.govfishersci.fifishersci.ca This reaction is typically carried out under vacuum at elevated temperatures.

The process involves heating a mixture of isethionic acid and phosphorus pentoxide, which induces an elimination reaction to form the vinyl group. nih.gov The reaction conditions generally require temperatures in the range of 180–200°C and a reduced pressure of 5–10 mmHg. nih.gov These conditions are selected to favor the elimination reaction over potential side reactions like the degradation of the sulfonic acid group. nih.gov However, this method can be associated with low yields; one study reported a yield as low as 18%. wikipedia.org The resulting product from this pathway typically has a purity of around 70–75% and necessitates further purification, usually by distillation, to isolate the monomeric this compound. nih.gov

Laboratory-Scale Synthesis Techniques for this compound

Several synthetic routes to this compound have been developed, each with distinct characteristics regarding reagents, reaction conditions, and efficiency.

Comparative Analysis of Different Synthetic Pathways

In a laboratory setting, this compound can be synthesized through various methods, including the alkaline hydrolysis of carbyl sulfate, the dehydration of isethionic acid, and the sulfochlorination of chloroethane. A comparative analysis of these methods reveals significant differences in yield and purity. nih.gov

The alkaline hydrolysis of carbyl sulfate is a prominent industrial method that proceeds in two stages: hydrolysis with a base like calcium hydroxide followed by acidification with sulfuric acid. nih.govfishersci.ca This method can achieve yields of approximately 85% with a purity of 90–95%. nih.gov Another route starts with the sulfochlorination of chloroethane, which involves reacting it with sulfur dioxide and chlorine, followed by dehydrohalogenation and hydrolysis. This pathway typically results in lower yields, around 65%. nih.gov The dehydration of isethionic acid, as previously discussed, offers a more direct route but generally provides a lower purity of 70-75% and a yield of about 70%. nih.gov

A separate study comparing various laboratory methods concluded that a pathway involving the reaction of sulfur trioxide with absolute alcohol followed by further steps was the most profitable for laboratory-scale synthesis, achieving a 65% yield. wikipedia.org

Table 1: Comparative Analysis of this compound Synthesis Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkaline Hydrolysis | Carbyl sulfate, Ca(OH)₂, H₂SO₄ | 50°C, pH 9–10 | 85 | 90–95 |

| Isethionic Acid Dehydration | Isethionic Acid, P₄O₁₀ | 180–200°C, 5–10 mmHg | 70 | 70–75 |

| Sulfochlorination | C₂H₅Cl, SO₂, Cl₂ | 80–100°C, Cl₂ excess | 65 | N/A |

| Method C (from study) | SO₃, Absolute Alcohol, etc. | 0-50°C | 65 | N/A |

Data sourced from multiple research findings. nih.govwikipedia.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the synthesis starting from vinyl sulfonate salts, the efficiency of the demetallation step is a key parameter. wikipedia.org For instance, when using a strongly acidic ion exchange resin to convert sodium vinyl sulfonate to this compound, achieving a high demetallation rate is critical. It has been found that a demetallation rate of 95% or greater significantly reduces gas generation during subsequent distillation and increases the recovery rate. wikipedia.orgwikipedia.org Rates of 97% and even 99% are considered more preferable for enhancing the distillation recovery. wikipedia.org

For the alkaline hydrolysis of carbyl sulfate, careful control of temperature and pH is necessary to prevent premature polymerization of the this compound product. Maintaining the reaction temperature below 50°C and the pH between 9 and 10 during the hydrolysis step is recommended to achieve higher purity. nih.gov

Purification Strategies for this compound

Crude this compound, regardless of the synthetic pathway, often contains impurities and residual starting materials that necessitate purification, primarily through distillation.

Distillation Methods for Monomeric this compound

Distillation is the primary method for purifying monomeric this compound. However, the compound's tendency to discolor and polymerize at elevated temperatures presents challenges. wikipedia.org To obtain a colorless monomer, it is essential to perform the distillation in the absence of oxygen. wikipedia.org This can be achieved by flushing the distillation apparatus with an inert gas like oxygen-free nitrogen before evacuating the system. wikipedia.org

Both batch distillation and continuous distillation methods are employed. Continuous distillation using a thin-film evaporator under reduced pressure has been shown to be an effective and stable method for purification. wikipedia.orgwikipedia.org This technique allows for distillation at temperatures between 160-200°C with high recovery rates of approximately 96%. wikipedia.orgwikipedia.org The resulting this compound is typically light yellow and shows good color stability over time. wikipedia.orgwikipedia.org In contrast, batch distillations can sometimes be less stable, with significant variations in pressure, leading to lower recovery rates and a darker, less pure product. wikipedia.orgwikipedia.org

To mitigate decomposition and polymerization, distillation of this compound is conducted under low pressure (vacuum). wikipedia.org Operating at reduced pressures allows the boiling point of the acid to be significantly lowered.

Thin-film distillation is typically performed at pressures ranging from approximately 30 to 400 Pa, with a preferred range of 30 to 200 Pa for better control over the process. wikipedia.org Specific examples from literature demonstrate successful distillations at pressures such as 70 Pa and 150 Pa. wikipedia.orgwikipedia.org Other laboratory-scale distillations have been reported at pressures of 1.5 mmHg (approximately 200 Pa) and 5 mmHg (approximately 667 Pa). wikipedia.org These low-pressure conditions are critical for isolating a high-purity monomeric this compound. wikipedia.org

Table 2: Reported Low-Pressure Distillation Conditions

| Distillation Method | Pressure | Temperature (°C) | Recovery Rate (%) | Observations |

|---|---|---|---|---|

| Continuous Thin-Film Evaporation | 70 Pa | 160-200 | ~96 | Stable operation, no sulfurous gas smell, light yellow product. wikipedia.orgwikipedia.org |

| Batch Distillation | 150 Pa | N/A | 94 | Slight sulfurous gas smell, product colored with time. wikipedia.orgwikipedia.org |

| Batch Distillation (Comparative) | 500-1000 Pa | N/A | 82 | Unstable pressure, deep dark purple product. wikipedia.orgwikipedia.org |

| Batch Distillation (Comparative) | ~600 Pa | N/A | 78 | Strong sulfurous gas smell, product colored with time. wikipedia.org |

| Laboratory Distillation | 1.5 mmHg (~200 Pa) | 127-132 | N/A | Transparent and colorless product collected. wikipedia.org |

Data compiled from various patents and research articles.

Role of Oxygen Exclusion During Distillation

The purification of this compound and its derivatives, such as esters, amides, and acid halides, is significantly impacted by the presence of oxygen. google.com Exposure to oxygen, particularly at elevated temperatures, can introduce impurities that lead to discoloration of the monomer. google.com This discoloration can subsequently affect the color of the resulting polymers. google.com

To obtain colorless monomers, it is crucial to distill them in an oxygen-free environment. google.com This is typically achieved by flushing the distillation apparatus with an inert gas, such as oxygen-free nitrogen, and then evacuating the system. google.comgoogle.com The distillation is conducted under low pressure, often a few millimeters of mercury. google.com Maintaining an oxygen-free atmosphere is also essential during the subsequent polymerization of the purified monomers to produce colorless polymers. google.comgoogle.com

One documented example of this process involved charging an HCl-free aqueous solution of this compound into a sealed distillation apparatus. google.com The system was evacuated, flushed with oxygen-free nitrogen, and then re-evacuated. google.com The initial distillation at atmospheric pressure removed the water. As the water was removed, the pressure was gradually decreased. google.com The final distillation of the this compound was performed at a pressure of a few millimeters of mercury, resulting in a completely colorless liquid. google.com In contrast, when a similar distillation was performed in an apparatus with ground glass joints where air could enter, the hot vapor of the this compound came into contact with oxygen, causing red streaks to appear and the distillate to become pink. google.com

Metal Removal Treatments of Vinyl Sulfonate Salts

A key step in the production of high-purity this compound is the removal of metal ions from vinyl sulfonate salts, a process known as demetallation. google.comgoogle.com This process converts the vinyl sulfonate salt into this compound by exchanging the metal cation for a hydrogen ion. google.comgoogle.com Various vinyl sulfonate salts can be used as starting materials, including sodium, potassium, and lithium salts, with sodium vinyl sulfonate being particularly common. google.comatamanchemicals.com The starting material may also be a composition containing other salts like isethionic acid salt and bis(sulfoethyl) ether salt. google.comatamanchemicals.com

Application of Strongly Acidic Ion-Exchange Resins

Strongly acidic ion-exchange resins are highly effective for the demetallation of vinyl sulfonate salts. google.comgoogle.com This method offers several advantages, including the ability to achieve a high rate of metal removal, suppression of compound decomposition, and an increased yield of high-quality, less colored this compound. google.comgoogle.com The use of these resins allows for an efficient single-step demetallation process. google.comgoogle.com

The process typically involves bringing an aqueous solution of the vinyl sulfonate salt into contact with the strongly acidic ion-exchange resin. google.com A common method is to pass the solution through a column packed with the resin. google.com Examples of strongly acidic cation exchangers used for this purpose include Amberlite IR-120 and Dowex Monosphere 650C. These resins typically feature sulfonic acid functional groups. wikipedia.orgalibaba.com

Quantitative Assessment of Demetallation Rate

The efficiency of the demetallation process is quantified by the demetallation rate. This rate is a critical parameter that influences the subsequent purification steps and the final product quality. google.comgoogleapis.com The demetallation rate is calculated using the following formula:

Demetallation Rate (%) = [(Acid value after demetallation) / (Acid value before demetallation)] × 100 google.comgoogle.com

A high demetallation rate is crucial for minimizing decomposition of the compound and reducing gas generation during subsequent distillation. google.comgoogle.com A demetallation rate of not less than 95% is preferred, with rates of 97% or higher being more preferable, and 99% or greater being most desirable. google.comgoogle.comgoogleapis.com Achieving a demetallation rate of 95% or more significantly reduces decomposition and allows for the use of thin-film distillation for purification, leading to a high recovery rate and a high-quality, less colored product. atamanchemicals.comgoogleapis.com For instance, using a strongly acidic ion-exchange resin can achieve a sodium removal efficiency of over 99%.

Thin-Film Distillation for Product Purification

Following demetallation, thin-film distillation is a preferred method for purifying the resulting this compound. google.comgoogle.com This technique is particularly effective when the preceding demetallation has been carried out at a rate of 95% or greater, especially when using a strongly acidic ion-exchange resin. google.comgoogle.comgoogleapis.com Under these conditions, decomposition of the compound during distillation is minimized, leading to an increased recovery rate. google.comgoogle.com

Thin-film distillation of a product with a high demetallation rate also results in reduced gas generation and a more stable degree of decompression, making continuous and large-volume distillation feasible. google.comgoogle.com The resulting this compound is of high quality and is often almost colorless. google.com Furthermore, the residue from the distillation is a fluid rather than a high-viscosity solid, which simplifies the cleaning of the equipment. google.com

Any publicly known evaporator can be used for thin-film distillation, though an evaporator with parts made of tantalum that come into contact with the this compound is preferable due to its corrosion resistance. google.comatamanchemicals.com The distillation can be performed continuously. For example, a this compound composition was continuously fed into a thin-film evaporator at a temperature range of 160-200°C and a pressure of 70 Pa, resulting in a stable operation with a recovery rate of about 96%. atamanchemicals.com The resulting product was light yellow and showed no color change even after six months. atamanchemicals.com

Control of Impurities and Stabilization of this compound

The control of impurities is essential for producing high-quality this compound, particularly for applications in the electronics industry. google.com Impurities can arise from the manufacturing process and from the degradation of the product over time. google.com

A key strategy for producing high-purity this compound involves a combination of demetallation using a strongly acidic ion-exchange resin followed by thin-film distillation. google.com This process is effective in producing this compound with a high double bond content (not less than 95% by weight) and very low levels of metal impurities, such as sodium (not more than 1 ppm or even 100 ppb) and other metals like alkaline earth and first transition metals (not more than 1 ppm or 100 ppb). google.com

Stabilization of this compound is also important due to its reactivity. The compound is sensitive to light and incompatible with strong oxidizing agents. atamanchemicals.comatamanchemicals.com Proper storage involves keeping the container tightly closed in a dry and well-ventilated place. atamanchemicals.comatamanchemicals.com For some applications, stabilizers such as MEHQ (Monomethyl ether of hydroquinone) may be added, although this requires additional purification steps like decolorization with activated carbon and vacuum distillation to achieve the high purity needed for certain uses, such as in electronic materials. ataman-chemicals.com

Polymerization and Copolymerization of Vinylsulfonic Acid

Homopolymerization of Vinylsulfonic Acid

The conversion of this compound into its homopolymer, poly(this compound) (PVSA), is a significant process for producing highly acidic and ion-conductive polymers. atamanchemicals.comatamanchemicals.com This process is typically achieved through free-radical polymerization.

The free-radical polymerization of VSA involves the initiation, propagation, and termination steps characteristic of this type of polymerization. The process is notable for its non-ideal kinetics, which can be observed even at low monomer conversions. dntb.gov.ua

Kinetic studies of the radical polymerization of VSA have revealed complex behaviors. The initial rate of polymerization is directly proportional to the first power of the monomer concentration and to the square root of the initiator concentration. researchgate.net However, the polymerization exhibits non-ideal kinetics from early stages, and at certain monomer concentrations and conversions, a phenomenon known as autoacceleration occurs. dntb.gov.ua This acceleration is attributed to changes in the ionic strength of the polymerization medium as monomer molecules are incorporated into the growing polyelectrolyte chains. dntb.gov.ua The high charge density of the resulting poly(this compound) leads to the condensation of counterions, which in turn alters the hydrodynamic and excluded volume of the polymer molecules, impacting the reaction kinetics. dntb.gov.ua

The molecular weight of the resulting poly(this compound) is inversely related to the concentration of the radical initiator. atamanchemicals.comresearchgate.netatamanchemicals.com Higher initiator concentrations lead to a greater number of initiated polymer chains, resulting in shorter chains and thus a lower average molecular weight. Conversely, decreasing the initiator concentration allows for the formation of higher molecular weight PVSA. atamanchemicals.comresearchgate.netatamanchemicals.com By carefully adjusting the initiator concentration, along with other parameters like monomer concentration and polymerization temperature, the molecular weight of the resulting polymer can be controlled. google.com For instance, a poly(this compound) with a molecular weight of 4.0 x 10⁴ g/mol has been synthesized by optimizing these conditions. atamanchemicals.comresearchgate.netatamanchemicals.com

The use of chain transfer agents, such as hypophosphorous acid, can also be employed to regulate the molecular weight of the polymer during polymerization. googleapis.com

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying radical polymerization systems. In the case of this compound polymerization, ESR analysis of the reaction mixture has shown a strong signal that is characteristic of the propagating carbon radical of VSA. atamanchemicals.comresearchgate.netatamanchemicals.com This direct observation confirms the presence and nature of the radical species driving the polymerization process. The ability to detect and identify these transient radical intermediates provides valuable insight into the polymerization mechanism.

The pH of the polymerization medium has a significant impact on the conversion of this compound and the stability of the reaction. Studies have shown that the polymerization of VSA is most efficient in acidic media, leading to maximum conversion. researchgate.netresearchgate.net As the pH increases towards basic conditions, the conversion rate decreases significantly. researchgate.netresearchgate.net This pH dependence is attributed to the ionization state of the sulfonic acid groups.

In one study, this compound was polymerized at various pH values using 2,2′-azobis(2-methylpropanediamine) dihydrochloride (B599025) as the initiator. The highest gravimetric conversions were achieved in acidic environments, while the lowest were observed in basic media. researchgate.netresearchgate.net The stability of the polymerization reaction is also influenced by pH. While the reaction proceeds effectively in acidic conditions, moving towards neutral or alkaline pH can affect the stability of the system. researchgate.net

Table 1: Effect of pH on the Conversion of this compound

| pH | Conversion (%) |

| Acidic | Maximum |

| Basic | Minimum |

This table illustrates the general trend observed in the polymerization of this compound, where conversion is favored in acidic conditions. researchgate.netresearchgate.net

Determining the molecular weight of poly(this compound) is crucial for understanding its properties and potential applications. Several techniques are employed for this purpose.

Size-exclusion chromatography (SEC) is a common method for determining the molecular weight and molecular weight distribution of polymers. epa.govresearchgate.net For PVSA, a TSK-GEL G2500PWxl SEC column with a mobile phase of 20 mM formic acid can be used. epa.gov The low pH of the mobile phase helps to suppress ionic exclusion effects that can occur with charged polymers like PVSA. epa.gov SEC has been used to separate PVSA from other components and to quantify its concentration. epa.govresearchgate.net It is also noted that PVSA with a molecular weight of 2 to 5 kDa can be effectively separated from nucleic acids by alcohol precipitation. nih.gov

Other methods for molecular weight determination include Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) spectroscopy and ¹H-NMR spectroscopy. researchgate.netresearchgate.net In one study, MALDI-TOF spectroscopy determined the molecular weight of two PVSA homopolymers to be 2300 g/mol . researchgate.net Another investigation using ¹H-NMR spectroscopy found a molecular weight of approximately 6000 g/mol for poly(this compound sodium salt). researchgate.netresearchgate.net The weight average molecular weight of PVSA can be controlled within a range of 10,000 to 800,000 by adjusting polymerization conditions. google.com

Molecular Weight Determination of Poly(this compound)

Copolymerization of this compound

This compound (VSA) can be copolymerized with acrylonitrile (B1666552) (AN) to produce copolymers with modified properties. kyoto-u.ac.jp The incorporation of VSA into the polyacrylonitrile (B21495) chain introduces sulfonic acid groups, which can enhance properties such as dyeability and thermal stability. kyoto-u.ac.jpgoogle.com The copolymerization is typically carried out via free radical polymerization in an aqueous medium or in solution, using initiators like potassium persulfate and sodium bisulfite. kyoto-u.ac.jpresearchgate.net

The process involves combining VSA and AN monomers, often in an aqueous solution, and initiating the polymerization reaction. kyoto-u.ac.jpresearchgate.net The resulting copolymer's composition and properties are influenced by the initial monomer feed ratio and the reaction conditions. researchgate.netrsc.org

Monomer reactivity ratios (MRR) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer towards the same and the other monomer. For the copolymerization of acrylonitrile (AN) and this compound (VSA), the reactivity ratios indicate the tendency of each monomer to add to a growing polymer chain.

The Fineman-Ross method is a graphical technique used to determine these ratios. kyoto-u.ac.jppjsir.org For the AN-VSA system, the monomer reactivity ratios have been determined as r₁ = 1.5 (for AN) and r₂ = 0.15 (for VSA). kyoto-u.ac.jp

These values signify that a growing polymer chain ending in an acrylonitrile radical is 1.5 times more likely to add another acrylonitrile monomer than a this compound monomer. Conversely, a growing chain ending in a this compound radical is 0.15 times as likely to add another this compound monomer as it is to add an acrylonitrile monomer. The product of the reactivity ratios (r₁ * r₂) for this system is 0.225, which suggests a tendency towards the formation of a random copolymer, with a slight inclination for acrylonitrile to form blocks.

| Monomer (M₁) | Monomer (M₂) | r₁ | r₂ | Method of Determination |

|---|---|---|---|---|

| Acrylonitrile (AN) | This compound (VSA) | 1.5 | 0.15 | Fineman-Ross |

The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios in copolymerization. stanford.edu It assigns a 'Q' value, representing the general reactivity of a monomer due to resonance stabilization, and an 'e' value, representing the polarity of the monomer's double bond.

From the experimentally determined monomer reactivity ratios for the copolymerization of acrylonitrile and this compound, the Q and e values for this compound have been estimated. kyoto-u.ac.jp The calculated values are Q = 0.09 and e = +1.3. kyoto-u.ac.jp

The low Q value for this compound suggests a low resonance stabilization of its radical, indicating lower reactivity in polymerization compared to monomers with higher Q values. The positive 'e' value indicates that the vinyl group in this compound is electron-deficient, which is consistent with the electron-withdrawing nature of the sulfonic acid group.

| Monomer | Q Value | e Value |

|---|---|---|

| This compound | 0.09 | +1.3 |

The yield and structure of acrylonitrile-vinylsulfonic acid copolymers are significantly influenced by reaction parameters such as pH, temperature, and initiator concentration. researchgate.netscholarsportal.info

Influence of Temperature: Temperature affects the rate of polymerization and can influence the molecular weight of the resulting copolymer. In the copolymerization of acrylonitrile and this compound, the reaction is often conducted at temperatures ranging from 30°C to 50°C. rasayanjournal.co.in The reaction is exothermic, and the temperature of the mixture can rise to around 60°C due to the heat released during polymerization. rasayanjournal.co.in Higher temperatures generally lead to an increased rate of initiation and propagation, which can affect the copolymer yield. researchgate.net

Influence of Initiator Concentration: The concentration of the initiator system, such as potassium persulfate and sodium bisulfite, directly impacts the rate of polymerization and the molecular weight of the copolymer. researchgate.net An increase in the initiator concentration generally leads to a higher number of initiated polymer chains, which can result in a faster reaction rate. diva-portal.org However, a very high initiator concentration can lead to faster termination reactions, resulting in a higher number of shorter polymer chains. diva-portal.org The concentration of the initiator is a key parameter to control for achieving the desired copolymer yield and molecular weight. researchgate.net

Copolymers with Acrylic Acid (AA)

Copolymers of this compound (VSA) and acrylic acid (AA) have been synthesized to create materials with tailored properties, particularly for applications requiring pH sensitivity. These copolymers are often prepared as hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.

Synthesis via Free Radical Polymerization

The synthesis of poly(acrylic-co-vinylsulfonic) acid, often denoted as poly(AA-co-VSA), is commonly achieved through free-radical polymerization. atamanchemicals.comsciencegate.app This method involves the use of a monomer (acrylic acid), a polymer or comonomer (polythis compound or this compound), a cross-linking agent, and a polymerization initiator. atamanchemicals.comsciencegate.app

In a typical synthesis, acrylic acid (AA) and the sodium salt of this compound (VSA) are used as the primary monomers. atamanchemicals.comnih.gov Ethylene (B1197577) glycol dimethacrylate (EGDMA) often serves as the cross-linker, which creates the hydrogel's network structure, and benzoyl peroxide (BPO) can be used as the free-radical initiator. atamanchemicals.comsciencegate.appnih.gov The polymerization is generally carried out in an aqueous solution. researchgate.net The process begins by dissolving the VSA salt in water. atamanchemicals.com Separately, the cross-linker (EGDMA) and initiator (BPO) are dissolved in the acrylic acid monomer. atamanchemicals.com The two solutions are then mixed, and the final weight is adjusted with water. atamanchemicals.com This reaction mixture is then typically poured into molds, such as glass tubes, and the polymerization is initiated, often by heating, to form the cross-linked hydrogel. atamanchemicals.comnih.gov The resulting hydrogel can also be synthesized using gamma irradiation without the need for an external crosslinker. rcsi.science

The composition of the hydrogels can be varied by changing the relative amounts of AA, VSA, and the cross-linker to control the final properties of the material. atamanchemicals.comsciencegate.app

Table 1: Typical Components for the Free Radical Polymerization of Poly(AA-co-VSA) Hydrogels

| Component | Role | Chemical Name |

| AA | Monomer | Acrylic acid |

| VSA | Comonomer | This compound (as sodium salt) |

| EGDMA | Cross-linker | Ethylene glycol dimethacrylate |

| BPO | Initiator | Benzoyl peroxide |

| Water | Solvent | Dihydrogen monoxide |

This table summarizes the common roles of the chemical components used in the synthesis of poly(acrylic-co-vinylsulfonic) acid hydrogels via free radical polymerization.

Structural Characterization of Poly(acrylic-co-vinylsulfonic) Acid

The structure of poly(AA-co-VSA) copolymers and hydrogels is confirmed using various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is a key method used to verify the formation of the copolymer network. atamanchemicals.com The FTIR spectra would confirm the presence of characteristic functional groups from both acrylic acid (carboxylic acid groups, -COOH) and this compound (sulfonic acid groups, -SO₃H). nih.gov

Further characterization can be performed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess the thermal properties of the hydrogel network. atamanchemicals.com X-ray diffraction (XRD) may be used to study the morphology and crystallinity of the polymer. nih.gov For water-soluble copolymers, ¹H-NMR spectroscopy is used to characterize the structure, and the copolymer composition can be determined by methods such as sulfur content analysis or potentiometric titration. rcsi.science

pH-Sensitive Swelling Behavior of Hydrogels

A significant property of poly(AA-co-VSA) hydrogels is their pH-sensitive swelling behavior. atamanchemicals.comsciencegate.app These hydrogels exhibit low swelling at acidic pH levels and a significantly higher degree of swelling as the pH of the surrounding medium increases. atamanchemicals.comnih.gov

This behavior is attributed to the ionization of the pendant acidic groups on the polymer chains. Acrylic acid contains carboxylic acid (-COOH) groups, while this compound contributes sulfonic acid (-SO₃H) groups. nih.gov At low pH, these groups are protonated and less ionized. As the pH rises above their respective pKa values, these groups deprotonate to form carboxylate (COO⁻) and sulfonate (SO₃⁻) ions. atamanchemicals.comnih.gov The resulting negative charges along the polymer backbone lead to strong electrostatic repulsion between the chains. atamanchemicals.com This repulsion forces the polymer network to expand, allowing it to absorb a greater amount of water and thus swell. atamanchemicals.com The presence of both carboxylic and sulfonic acid groups results in a hydrogel with high swelling capacity. atamanchemicals.com

The degree of swelling can be controlled by the composition of the hydrogel. For instance, increasing the concentration of acrylic acid or the cross-linker (EGDMA) tends to reduce swelling, while a higher content of polythis compound can lead to increased swelling. sciencegate.app

Table 2: Swelling Behavior of Poly(AA-co-VSA) Hydrogels at Different pH Values

| pH of Medium | Swelling Behavior | Dominant Ionic State |

| Low (e.g., pH 1.2) | Low Swelling | -COOH, -SO₃H (protonated) |

| High (e.g., pH > 7) | High Swelling | -COO⁻, -SO₃⁻ (deprotonated) |

This table illustrates the pH-dependent swelling characteristics of poly(acrylic-co-vinylsulfonic) acid hydrogels, driven by the ionization of acidic functional groups.

Copolymers with 1-Vinyl-1,2,4-Triazole (B1205247)

Functional, water-soluble copolymers have been synthesized by combining this compound with 1-vinyl-1,2,4-triazole, creating materials with notable thermal stability.

Free-Radical Copolymerization Synthesis

New water-soluble copolymers of varying compositions have been synthesized through the free-radical copolymerization of 1-vinyl-1,2,4-triazole and the sodium salt of this compound. atamanchemicals.comresearchgate.net This reaction can be carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) using an initiator such as azobisisobutyronitrile (AIBN). nih.govsemanticscholar.org In a specific example, the copolymerization was conducted with a 50:50 molar ratio of the starting monomers at 70°C for 24 hours. nih.gov The resulting copolymer, poly(VT-co-Na-VSA), was characterized by various methods, including FTIR and ¹H NMR spectroscopy, to confirm its structure and composition. atamanchemicals.comnih.govresearchgate.net Studies have indicated that 1-vinyl-1,2,4-triazole exhibits higher reactivity in this copolymerization reaction than the sodium vinylsulfonate. atamanchemicals.comresearchgate.net

Thermal Stability of Copolymers

The thermal properties of copolymers of 1-vinyl-1,2,4-triazole and this compound have been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). atamanchemicals.comresearchgate.net These analyses show that the resulting copolymers are thermally stable when heated up to 260°C. atamanchemicals.comresearchgate.netresearchgate.net Polymers and copolymers containing 1-vinyl-1,2,4-triazole are generally noted for their high thermal stability, with degradation often beginning around 300–350°C. nih.gov This makes them suitable for applications where thermal resistance is a required characteristic.

This compound (VSA) is a highly reactive organosulfur compound and the simplest unsaturated sulfonic acid. wikipedia.orgatamanchemicals.com Its carbon-carbon double bond readily participates in polymerization reactions, leading to the formation of polythis compound (PVSA), and can be copolymerized with various other monomers. wikipedia.orgatamanchemicals.com This reactivity makes it a valuable component in the synthesis of functional polymers with applications in diverse fields. atamanchemicals.com

Reactivity Comparison with Sodium Vinylsulfonate

When comparing the reactivity of this compound with its sodium salt, sodium vinylsulfonate (SVS), studies have indicated that the polymerization tendency of this compound is lower than that of sodium vinylsulfonate. kyoto-u.ac.jp This difference in reactivity can be attributed to the different electronic and steric effects of the sulfonic acid group versus the sulfonate salt group. For applications where the strong acidic functionality is not a primary requirement, the more user-friendly alkaline aqueous solution of sodium vinylsulfonate, which is a direct product of carbyl sulfate (B86663) hydrolysis, is often preferred. atamanchemicals.com

Graft Copolymerization with Natural Polymers

Graft copolymerization is a technique used to modify the properties of natural polymers by attaching synthetic polymer chains to their backbone. amazon.com this compound has been successfully grafted onto various natural polymers to enhance their properties and create materials with new functionalities. amazon.comlap-publishing.com

Researchers have developed hydrogels by grafting poly(this compound) onto sterculia gum, a natural polysaccharide. researchgate.netrsc.org These hydrogels form a network structure and have been investigated for biomedical applications. researchgate.net

Synthesis and Characterization: The synthesis involves the grafting of poly(this compound) and, in some cases, poly(vinyl pyrrolidone), onto the sterculia gum backbone to form a semi-interpenetrating polymer network (semi-IPN). researchgate.netrsc.org Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR) confirm the polymerization, with specific bands indicating the presence of the sulfonic acid group. researchgate.netrsc.org

Properties and Research Findings: These hydrogels exhibit biocompatibility and mucoadhesive properties. researchgate.netrsc.org The mesh size of the hydrogel network has been shown to increase with a change in pH from acidic to neutral conditions. researchgate.net They have also demonstrated antioxidant and antimicrobial properties, making them promising candidates for wound dressings and drug delivery systems. researchgate.netrsc.org

| Property | Finding |

| Hemolytic Potential | 3.848 ± 1.00 % researchgate.net |

| Mucoadhesive Detachment Force | 92.00 ± 17.00 mN researchgate.net |

| Swelling in Colonic Simulated Fluid | 13.13 ± 0.49 g/g researchgate.net |

| Porosity | 34.00 ± 4.68% researchgate.net |

| Antioxidant Activity | 38.44 ± 2.88 % researchgate.net |

Table based on data from a study on poly(vinyl sulfonic acid)-sterculia gum network hydrogels. researchgate.net

The graft copolymerization of this compound onto κ-carrageenan, a polysaccharide extracted from red seaweeds, has been successfully achieved. researchgate.netnih.govsigmaaldrich.cn

Synthesis and Characterization: The synthesis is typically carried out in a nitrogen atmosphere using a redox system, such as potassium peroxymonosulfate (B1194676) and malonic acid. nih.gov The effects of various reaction parameters, including the concentrations of the monomer, initiator, acid, and κ-carrageenan, as well as time and temperature, have been studied to optimize the grafting process. nih.gov The resulting graft copolymer is characterized using techniques like FTIR and thermogravimetric analysis. nih.gov

Research Implications: These graft copolymers have shown potential in applications such as the treatment of coal mine wastewater due to their flocculation properties for both coking and non-coking coals. nih.gov The water-swelling capacity of the graft copolymer is also a significant property that is investigated. nih.gov

Other Significant Copolymers and their Research Implications

Copolymers of polyethyleneglycol methacrylate (B99206) and this compound have been synthesized and studied for their effects on industrial processes. iucr.orgyildiz.edu.tr

Research Focus: A key area of research for these copolymers is their role as additives in controlling the crystallization of mineral scales, such as calcium oxalate (B1200264). iucr.orgyildiz.edu.tr The formation of such scales is a significant issue in industrial settings like heat exchangers, as it reduces efficiency. iucr.org

Findings: Studies have shown that both this compound homopolymers and polyethyleneglycol methacrylate-co-vinylsulfonic acid graft copolymers can modify the size and morphology of calcium oxalate crystals. iucr.org The effectiveness of these polymers as inhibitors of crystal growth is dependent on their architecture and the concentration of sulfonic acid groups. iucr.orgyildiz.edu.tryildiz.edu.tr

While direct research on copolymers of allylamine (B125299) hydrochloride and vinyl sulfonic acid is not extensively detailed in the provided context, the individual components are well-known in polymer chemistry. Poly(allylamine hydrochloride) is utilized in the film and polymer industries and for applications like cell encapsulation and the creation of antireflective coatings. fishersci.no Given the reactive nature of both this compound and allylamine, their copolymerization could lead to the development of novel polyelectrolytes with a range of potential applications.

Other Significant Copolymers and their Research Implications

Controlled Polymerization Techniques

Controlled polymerization techniques have been explored to synthesize poly(this compound) and its salts with predetermined molecular weights and narrow molecular weight distributions (polydispersity). Among these, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has emerged as a significant method.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound Sodium Salt

The direct polymerization of this compound sodium salt (VS) via RAFT presents challenges due to the monomer's nature as a "less activated" monomer. nih.gov Consequently, the selection of an appropriate chain transfer agent (CTA) is crucial for achieving controlled polymerization. Xanthate or dithiocarbonate-functionalized CTAs have been found to be more effective for this class of monomers. nih.govrsc.org

In a notable study, a xanthate-functionalized CTA, 2-(((ethoxycarbonothioyl)thio)propanoic acid), was synthesized and utilized for the RAFT polymerization of VS. nih.gov The polymerizations were conducted using varying initial feed ratios of monomer to CTA to initiator ([VS]:[CTA]:[V501]), allowing for the synthesis of poly(sodium vinyl sulfonate) (pVS) with a range of molecular weights. nih.gov The initiator used in this system was 4,4'-azobis(4-cyanovaleric acid) (V501). nih.govescholarship.org The reactions were typically performed in a solvent mixture of water and dimethylformamide (DMF) using standard Schlenk techniques to ensure an oxygen-free environment. nih.gov

The controlled nature of the polymerization was evidenced by the ability to produce polymers with different molecular weights by adjusting the monomer-to-CTA ratio. nih.gov This approach successfully yielded pVS polymers with molecular weights ranging from 6.6 kDa to 80.3 kDa. nih.gov

Table 1: RAFT Polymerization of this compound Sodium Salt (VS) with Different Feed Ratios nih.gov

| [VS]:[CTA]:[V501] Ratio | Resulting Polymer Molecular Weight (kDa) |

| 40:2:1 | 6.6 |

| 80:2:1 | 18.2 |

| 160:2:1 | 35.1 |

| 320:2:1 | 68.9 |

| 500:2:1 | 80.3 |

This table illustrates the relationship between the initial reactant ratios and the resulting polymer size, a key indicator of a controlled polymerization process.

An alternative approach to obtaining well-defined poly(this compound) involves the RAFT polymerization of protected vinyl sulfonate ester monomers, followed by a deprotection step. acs.org For instance, vinyl sulfonate esters like neopentyl ethenesulfonate (B8298466) (NES) have been successfully polymerized using xanthate-type CTAs, yielding polymers with low polydispersities. acs.orgacs.org The subsequent deprotection of the neopentyl group from the poly(NES) results in water-soluble poly(lithium vinyl sulfonate). acs.org This indirect method provides another pathway to controlled poly(this compound) structures.

End-Functionalized Polymers with Narrow Molecular Weight Distribution

A primary motivation for employing controlled polymerization techniques like RAFT is the ability to produce end-functionalized polymers with narrow molecular weight distributions. escholarship.orgrsc.org The RAFT process inherently leaves a thiocarbonylthio group at the chain end, which can be further modified or removed to install a desired functional group. rsc.org This allows for the precise design of polymers with specific functionalities at their termini. rsc.org

The synthesis of end-functionalized pVS is desirable for applications such as creating polymer-protein conjugates. escholarship.org By controlling the polymerization of VS, it is possible to create polymers of a more uniform size, which is a critical parameter when investigating structure-activity relationships in biological systems. escholarship.org

The synthesis of well-defined, end-functionalized block copolymers containing a poly(vinylsulfonate) segment has also been achieved. semanticscholar.org For example, a xanthate-terminated poly(N-vinylcarbazole) macro-CTA was used to initiate the RAFT polymerization of neopentyl ethenesulfonate. acs.orgsemanticscholar.org Following polymerization, the neopentyl protecting groups were removed to yield an amphiphilic block copolymer, poly(N-vinylcarbazole)-block-poly(lithium vinyl sulfonate), which possesses a strong anionic polyelectrolyte block and a hydrophobic block. semanticscholar.org This strategy demonstrates the utility of RAFT in creating complex, end-functionalized polymeric architectures with narrow molecular weight distributions. acs.orgsemanticscholar.org

Applications of Vinylsulfonic Acid and Its Polymers in Advanced Materials

Ion-Conductive Polymer Electrolyte Membranes (PEMs) for Fuel Cells

Polymer electrolyte membranes (PEMs) are a critical component of fuel cells, serving as a proton conductor and a barrier to separate the fuel and oxidant. Vinylsulfonic acid and its polymer, polythis compound (PVSA), have been extensively investigated for their potential in creating high-performance PEMs due to their inherent ionic conductivity.

Polythis compound Membranes for Proton Conductivity

In a study on semi-interpenetrating polymer networks composed of p-Polybenzimidazole (p-PBI) and cross-linked polythis compound (cr-PVSA), the proton conductivity was evaluated at various temperatures under 100% relative humidity. The membranes were prepared through thermal or UV-initiated polymerization and cross-linking of sodium vinyl sulfonate within a p-PBI matrix, followed by acidification. The results demonstrated a significant increase in proton conductivity with rising temperature. The highest proton conductivity achieved was 63.2 mS/cm at 95°C for a membrane prepared by UV irradiation for 4 hours. researchgate.net

Proton Conductivity of p-PBI-sipn-PVSA Membranes

| Membrane Sample | Polymerization/Cross-linking Conditions | Proton Conductivity at 60°C (mS/cm) | Proton Conductivity at 80°C (mS/cm) | Proton Conductivity at 95°C (mS/cm) |

|---|---|---|---|---|

| M thermal 1 | 80°C, 72 h | 25.0 | 29.2 | 31.5 |

| M thermal 2 | 80°C, 96 h | 28.0 | 38.2 | 45.2 |

| M UV 3 | UV irradiation, 3 h | 29.1 | 37.3 | 42.2 |

| M UV 4 | UV irradiation, 4 h | 51.3 | 55.3 | 63.2 |

Data sourced from a study on proton conductive PBI membranes containing cross-linked polyvinyl sulfonic acid. researchgate.net

These findings highlight the potential of polythis compound-based membranes in achieving high proton conductivity, a crucial factor for efficient fuel cell operation. researchgate.net The trend of increasing conductivity with temperature is consistent with the thermally activated nature of proton transport in hydrated polymer membranes. youtube.com

High Ion Exchange Capacity of Polythis compound Membranes

The ion exchange capacity (IEC) of a polymer electrolyte membrane is a measure of the number of ion-exchangeable groups per unit weight of the polymer. A higher IEC generally leads to higher proton conductivity due to the increased concentration of charge carriers. Polythis compound, with a sulfonic acid group on each repeating unit, inherently possesses a high potential for IEC.

In the development of ion-exchange membranes for various applications, including fuel cells, achieving a high IEC is a primary objective. For instance, in the preparation of cation-exchange membranes from poly(vinyl alcohol-b-sodium styrene sulfonate), the IEC is a critical parameter that is controlled by the ratio of the base polymer to the polyelectrolyte. mdpi.com While specific IEC values for pure polythis compound membranes are not detailed in the provided research, the principle remains that the dense presence of sulfonic acid groups in PVSA contributes to a high charge density.

For comparison, other types of ion-exchange membranes have been developed with varying IECs. For example, nonwoven ion-exchange membranes based on polybutylene terephthalate (PBT) grafted with sulfonate groups for cation exchange have been synthesized. unibo.it In another study, anion exchange membranes based on quaternized chitosan (B1678972) and quaternized poly(vinyl alcohol) reported an IEC of 1.75 meq/g. nih.gov These examples underscore the importance of the functional group density in determining the IEC of a membrane. The high concentration of sulfonic acid moieties in polythis compound suggests that membranes fabricated from it would exhibit a competitively high IEC.

Chemical Degradation Studies of Grafted Membranes

The chemical stability of polymer electrolyte membranes is crucial for the long-term performance and durability of fuel cells. Grafting this compound onto chemically robust polymer backbones is a common strategy to enhance mechanical strength and stability. However, these grafted membranes can be susceptible to chemical degradation under the harsh operating conditions of a fuel cell, which include elevated temperatures, high humidity, and the presence of oxidative species.

Studies on the degradation of grafted hydrogels, such as those made from poly(vinyl alcohol)-graft-[poly(rac-lactide)/poly(rac-lactide-co-glycolide)], have shown that the degradation rate is influenced by the material's composition and the resulting hydrophobic/hydrophilic balance. researchgate.net More hydrophilic materials tend to degrade faster. This is relevant to polythis compound grafted membranes, as the sulfonic acid groups are highly hydrophilic.

Furthermore, research on the degradation of polysulfone-polyurethane blend hollow fiber membranes has demonstrated that hydrolysis can lead to the leaching of polymer components and changes in membrane morphology and retention properties. nih.gov The degradation mechanisms often involve the chemical breakdown of the polymer backbone or the cleavage of the grafted side chains from the main polymer. For instance, thermogravimetric analysis of benzaldehyde 2 sulphonic sodium salt acid (B2SA)-grafted PVA–tetraethylorthosilicate hybrid membranes revealed that the degradation occurs in stages, with the initial weight loss corresponding to the desorption of moisture, followed by the loss of functional groups at higher temperatures. mdpi.com Understanding these degradation pathways is essential for designing more durable grafted membranes for fuel cell applications.

Self-Assembled Films for Direct Methanol (B129727) Fuel Cells

Direct methanol fuel cells (DMFCs) are a promising power source for portable electronic devices. A significant challenge in DMFCs is the "methanol crossover," where methanol permeates from the anode to the cathode through the polymer electrolyte membrane, leading to a loss of fuel and reduced cell performance. To address this issue, self-assembled thin films containing polythis compound have been investigated as a barrier layer on top of conventional membranes like Nafion®.

One approach involves the layer-by-layer (LbL) assembly of chitosan and polythis compound (PVS) onto a Nafion® membrane. scielo.brresearchgate.net In this system, an ionic pair is formed between the protonated amine groups of chitosan and the sulfonic groups of PVS. scielo.br This interaction leads to the formation of a dense, thin film that can effectively reduce methanol permeation. The LbL technique allows for precise control over the film thickness, minimizing any significant increase in the membrane's resistance to proton transport. scielo.br

The rationale for choosing PVS is its ability to interact with chitosan, creating less connected hydrophilic channels in the resulting LbL film, which hinders methanol transport. scielo.br This modification has been shown to decrease methanol crossover, which in turn can lead to improved DMFC performance by reducing cell depolarization and cathode poisoning. scielo.brscielo.br

Catalysis and Ion Exchangers

The strong acidic nature of the sulfonic acid groups in this compound and its polymers makes them suitable for applications in catalysis and as ion exchangers.

Grafting this compound to Polymeric Supports for Ion Exchangers

Grafting this compound onto various polymeric supports is a versatile method for creating solid acid catalysts and ion-exchange resins. This technique immobilizes the catalytically active sulfonic acid groups onto a solid support, which facilitates catalyst separation from the reaction mixture and can improve thermal and mechanical stability.

The "grafting from" technique is a common method used for this purpose. This process typically involves activating the surface of a polymer support, often through methods like ozonation or irradiation, to create reactive sites. nih.gov These sites then initiate the polymerization of this compound monomers directly from the surface, resulting in a dense layer of grafted polythis compound chains.

For example, a similar monomer, the sodium salt of styrene sulfonate, has been successfully grafted onto poly(ethylene terephthalate) films using this approach. nih.gov In a more direct example, poly((vinyloxy)ethanesulfonic acid) has been grafted onto poly(ethylene-co-tetrafluoroethylene) (ETFE) films via radiation grafting. researchgate.net This process involved the simultaneous irradiation of the ETFE film in the presence of a vinyl ether monomer, followed by sulfonation to introduce the sulfonic acid groups. The resulting membranes exhibited properties suitable for ion exchange applications. These examples demonstrate the feasibility and utility of grafting this compound and related monomers onto various polymer backbones to create functional materials for ion exchange and catalysis.

Applications as Catalysts for Esterification and Friedel-Crafts Acylations

Polymers derived from this compound have emerged as highly effective solid acid catalysts in key organic reactions, including esterification and Friedel-Crafts acylations. nih.govrsc.org These catalysts are typically synthesized by grafting this compound onto various polymeric supports, such as polystyrene, silica, or polysaccharide-based gels. nih.gov This process results in highly acidic ion exchangers with a high density of sulfonic acid groups, which are the active catalytic sites. rsc.orgacs.org

The catalytic prowess of these materials stems from their extremely high acid dissociation characteristics. nih.gov For instance, novel high-density poly(this compound)-grafted solid acid catalysts have been developed with acid-exchange capacities reaching up to 5.2 mmol H⁺ g⁻¹. nih.gov These catalysts have demonstrated superior performance in both esterification and Friedel-Crafts acylation reactions when compared to many other types of acid catalysts. nih.govnih.gov

A significant advantage of these polymer-based catalysts is their heterogeneity, which allows for easy separation from the reaction mixture and subsequent recycling. nih.gov This reusability, combined with their high stability and significant anticorrosion capabilities, makes them an attractive and sustainable alternative to traditional homogeneous acid catalysts like sulfuric acid, which often lead to corrosion and waste generation issues. nih.gov The synthesis of these catalysts involves a graft, radical polymerization procedure to immobilize the this compound monomer onto the carrier material. nih.gov

Polythis compound as Brønsted Acid Catalyst

Polythis compound (PVSA) is a strong aliphatic polymeric sulfonic acid that functions as an effective and recyclable Brønsted acid catalyst in various organic transformations. wikipedia.org Its high solubility in water and lower aliphatic alcohols, coupled with advantages like biodegradability and tunable acidity, makes it a versatile catalyst. frontiersin.org

Pechmann Condensation Reactions

Polythis compound has been successfully employed as an efficient and environmentally benign catalyst for the Pechmann condensation, a classic method for synthesizing coumarins from phenols and β-ketoesters. wikipedia.org This catalytic system allows the one-pot condensation to proceed smoothly under solvent-free conditions, affording the corresponding coumarin derivatives in high yields with short reaction times. wikipedia.org A key advantage of using PVSA in this context is the ease with which the catalyst can be recycled and reused without a significant loss of activity, addressing many of the drawbacks associated with traditional acid catalysts used for this reaction, such as corrosion and the generation of acidic waste. wikipedia.orggoogle.com

Michael Addition of Indoles to α,β-Unsaturated Ketones

Polythis compound has been identified as a novel and effective Brønsted acid catalyst for the Michael addition of indoles to α,β-unsaturated ketones, leading to the synthesis of β-indolylketones. rsc.org In this reaction, PVSA functions as a homogeneous catalyst, providing excellent yields of the desired products. rsc.org When its catalytic performance was compared with various other acidic catalysts under optimized reaction conditions, PVSA was found to deliver superior yields of the β-indolylketones. rsc.org The use of PVSA in this transformation highlights its potential as a biodegradable, easy-to-handle, and recyclable catalyst in carbon-carbon bond-forming reactions. rsc.orgfrontiersin.org

Biomedical and Pharmaceutical Applications

The unique properties of polymers and copolymers of this compound have led to their investigation in a range of biomedical and pharmaceutical applications. Their biocompatibility and the presence of the charged sulfonate group are key to their function in these systems. rsc.org

Drug Delivery Systems

Polymers incorporating this compound are being actively explored for use in advanced drug delivery systems. rsc.org For instance, biodegradable, negatively charged, branched polyesters have been synthesized using sulfonate-modified polyvinyl alcohol as a backbone. These polymers, such as poly(vinyl sulfonate-co-vinyl alcohol)-graft-poly(d,l-lactic-coglycolic acid), are designed as platforms for cationic drug delivery systems. researchgate.net

In another approach, semi-interpenetrating network (semi-IPN) hydrogels have been developed by grafting poly(this compound) and polyvinyl pyrrolidone onto sterculia gum. rsc.org These hydrogels have been loaded with the antibiotic doxycycline (B596269) for use in wound dressing and drug delivery applications. rsc.org The presence of the charged sulfonate groups from the poly(this compound) component imparts blood-compatible features to these hydrogels. rsc.org

A significant area of application for this compound copolymers is in the development of pH-sensitive hydrogels for controlled drug release. nih.gov These "smart" hydrogels can exhibit dramatic changes in their swelling behavior in response to changes in the pH of the surrounding environment, which can be exploited for targeted drug delivery to specific sites in the body, such as different regions of the gastrointestinal tract. nih.govfrontiersin.org

Novel pH-sensitive hydrogels have been synthesized through the free radical polymerization of acrylic acid and this compound. nih.gov These poly(acrylic-co-vinylsulfonic) acid hydrogels demonstrate higher swelling at higher pH values. nih.gov The negatively charged sulfonate groups (SO₃⁻) from the this compound component contribute to this pH sensitivity. nih.govacs.org

The drug release from these hydrogels is directly influenced by their swelling behavior. For example, in studies using isosorbide mononitrate as a model drug, the release was found to be pH-dependent. nih.gov As the pH of the medium increases, the hydrogel swells to a greater extent, which in turn enhances the release of the entrapped drug. nih.gov Research has also shown that the rate of drug release is directly proportional to the content of polythis compound within the hydrogel. nih.gov The mechanism of drug release from these hydrogels is often non-Fickian and diffusion-controlled. nih.gov

The table below summarizes the effect of polymer composition on the swelling and drug release from poly(acrylic-co-vinylsulfonic) acid hydrogels at different pH values.

| Formulation Code | Acrylic Acid (g) | Polythis compound (g) | Swelling Ratio at pH 7.5 | Isosorbide Mononitrate Release at 12h (pH 7.5) (%) |

| S1 | 1.0 | 0.2 | 18.5 | 75 |

| S2 | 1.0 | 0.4 | 20.2 | 82 |

| S3 | 1.0 | 0.6 | 22.1 | 88 |

| S4 | 0.8 | 0.4 | 21.5 | 85 |

| S5 | 0.6 | 0.4 | 23.0 | 90 |

| S6 | 0.4 | 0.4 | 24.8 | 95 |

Data adapted from studies on poly(acrylic-co-vinylsulfonic) acid hydrogels. nih.gov

Semi-Interpenetrating Network Hydrogels for Drug Encapsulation

Semi-interpenetrating network (semi-IPN) hydrogels incorporating poly(this compound) (PVSA) have been investigated as effective systems for drug encapsulation and controlled release. These hydrogels are typically composed of a natural polymer, such as sterculia gum, into which a network of synthetic polymers, including PVSA and polyvinyl pyrrolidone (PVP), is grafted. nih.govrsc.org This structure allows for the encapsulation of therapeutic agents, with the release mechanism being influenced by the hydrogel's composition and the surrounding environment.

In a study involving a semi-IPN hydrogel composed of sterculia gum, PVP, and PVSA, the release of the antibiotic doxycycline was found to follow a non-Fickian diffusion mechanism. rsc.orgrsc.org The release profile was best described by the Higuchi kinetic model, which suggests that the drug diffuses through the porous matrix of the hydrogel. rsc.orgrsc.org The swelling behavior of these hydrogels is a critical factor in drug release and is influenced by the concentration of the constituent polymers. For instance, an increase in the concentration of acrylic acid and the cross-linker ethylene (B1197577) glycol dimethacrylate (EGDMA) in a poly(acrylic-co-vinylsulfonic) acid hydrogel leads to reduced swelling, while a higher content of PVSA results in increased swelling due to its hydrophilic nature. nih.gov

The drug loading in these hydrogels is typically achieved by immersing the dried hydrogel discs in a drug solution until equilibrium swelling is reached. nih.gov The amount of drug loaded can be determined spectrophotometrically by extracting the drug from the hydrogel. nih.gov The interaction between the drug and the polymer network is crucial for successful encapsulation. The absence of a drug melting peak in differential scanning calorimetry (DSC) thermograms of drug-loaded hydrogels indicates that the drug is molecularly dispersed within the polymer matrix. nih.gov

Table 1: Drug Release Kinetics from Poly(this compound)-Containing Hydrogels Press the buttons below to interact with the table and view more information.

| Hydrogel Composition | Model Drug | Release Mechanism | Kinetic Model | Details |

|---|---|---|---|---|

| Sterculia gum-grafted-poly(this compound)/poly(vinyl pyrrolidone) | Doxycycline | Non-Fickian Diffusion | Higuchi Model | |

| The release of doxycycline from this semi-IPN hydrogel is primarily controlled by diffusion through the porous network. The non-Fickian nature indicates that both drug diffusion and polymer chain relaxation govern the release process. rsc.orgrsc.org | ||||

| Poly(acrylic acid-co-vinylsulfonic acid) | Isosorbide Mononitrate | Non-Fickian, Diffusion-Controlled | Applicable to various kinetic models | |

| The release of isosorbide mononitrate is pH-dependent, with increased release at higher pH values. The release mechanism is described as non-Fickian and is primarily controlled by the diffusion of the drug through the swollen hydrogel matrix. nih.gov |

Poly(this compound) in Calcium Carbonate Nanoparticle Synthesis for Drug Delivery

Poly(this compound) (PVSA) plays a significant role in the synthesis of calcium carbonate nanoparticles (CCNPs), particularly the vaterite polymorph, for drug delivery applications. nih.gov The incorporation of PVSA during the co-precipitation of calcium chloride and sodium carbonate offers control over the particle size, monodispersity, and surface charge of the resulting nanoparticles. nih.gov By adjusting the PVSA concentration and the reaction temperature, CCNPs with an average size ranging from approximately 150 to 500 nm can be produced. nih.gov

PVSA is believed to have a dual function in this synthesis process. Firstly, it slows down the nucleation rate by sequestering calcium ions. Secondly, it stabilizes the formed CCNPs as the vaterite polymorph, preventing their aggregation into larger microparticles and transformation into the more stable calcite form. nih.gov The resulting vaterite nanoparticles exhibit long-term stability in aqueous buffer, maintaining their crystal structure and surface charge for at least five months. nih.gov This stability is crucial for their potential use as drug delivery vehicles, where they can serve as a platform for encapsulating a wide range of biomolecules. nih.gov The porous nature of calcium carbonate particles allows for the loading of drugs, which can then be released in a pH-sensitive manner, making them particularly interesting for targeted drug delivery to acidic environments such as tumors. medcraveonline.com

Table 2: Characteristics of PVSA-Synthesized Calcium Carbonate Nanoparticles

| Parameter | Description | Significance in Drug Delivery |

|---|---|---|

| Polymorph | Vaterite | Porous structure suitable for drug loading. medcraveonline.com |

| Average Particle Size | ≈150 to 500 nm (controllable) | Size influences biodistribution and cellular uptake. nih.gov |

| Role of PVSA | Controls nucleation and stabilizes vaterite phase | Ensures nanoparticle stability and desired morphology. nih.gov |

| Stability | Stable in aqueous buffer for at least 5 months | Crucial for formulation shelf-life and in vivo performance. nih.gov |

Wound Dressings

Hydrogels containing poly(this compound) have shown promise as advanced wound dressings. Specifically, semi-interpenetrating network (semi-IPN) hydrogels composed of sterculia gum, poly(this compound) (PVSA), and polyvinyl pyrrolidone (PVP) have been developed for this purpose. rsc.orgrsc.org An ideal wound dressing should maintain a moist environment at the wound site, absorb excess exudate, allow for gaseous exchange, and protect the wound from microbial contamination.

The semi-IPN hydrogels based on sterculia gum and PVSA exhibit properties that are highly desirable for wound healing applications. rsc.org They are permeable to oxygen and water vapor, which is essential for maintaining a healthy wound bed and facilitating the healing process. rsc.org At the same time, these hydrogels are impermeable to microbes, providing a crucial barrier against infection. rsc.org The swelling capacity of these hydrogels, influenced by the concentration of components like PVSA, allows them to absorb wound exudate effectively. rsc.org The incorporation of natural polymers like sterculia gum can also impart antioxidant properties to the dressing, which can further support the healing process. rsc.org

Table 3: Properties of Sterculia Gum-PVSA-PVP Hydrogel Wound Dressings

| Property | Characteristic | Relevance to Wound Healing |

|---|---|---|

| Oxygen Permeability | Permeable | Essential for cellular respiration and tissue regeneration. rsc.org |

| Water Vapor Permeability | Permeable | Helps maintain a moist wound environment without causing maceration. rsc.org |

| Microbial Permeability | Impermeable | Protects the wound from external pathogens and prevents infection. rsc.org |

| Swelling Capacity | Influenced by PVSA concentration | Allows for the absorption of excess wound exudate. rsc.org |

| Antioxidant Properties | Present due to sterculia gum | May help in reducing oxidative stress at the wound site and promote healing. rsc.org |

Biocompatibility Studies

The biocompatibility of polymeric materials is a prerequisite for their use in biomedical applications. For materials based on poly(this compound), biocompatibility has been assessed through various studies, including hemolysis analysis, mucoadhesion properties, and blood compatibility.

Hemolysis analysis is a critical in vitro test to evaluate the blood compatibility of a material by measuring the extent of red blood cell damage it causes. Materials with low hemolytic activity are considered safe for applications involving direct or indirect contact with blood.